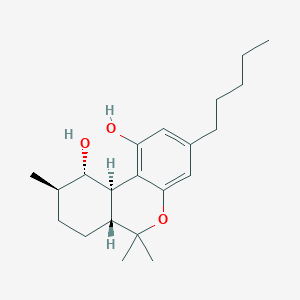

10(S)-hydroxy-9(R)-Hexahydrocannabinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(6aR,9R,10S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-13,15,18,20,22-23H,5-10H2,1-4H3/t13-,15-,18-,20+/m1/s1 |

InChI Key |

SUVXTOCRTNYFMQ-XAMZUMDUSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@H]([C@@H]3O)C)C(OC2=C1)(C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3C(CCC(C3O)C)C(OC2=C1)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10(S)-hydroxy-9(R)-Hexahydrocannabinol: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a hydroxylated derivative of 9(R)-Hexahydrocannabinol (9(R)-HHC). While this compound is found as a metabolite of HHC and is available as an analytical reference standard, detailed protocols for its targeted synthesis are not extensively documented in publicly available literature. This guide consolidates available information on its chemical properties, general synthetic strategies for related compounds, characterization data, and putative biological interactions. The content herein is intended to serve as a foundational resource for researchers engaged in the study of cannabinoids and their derivatives.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. Its structure is similar to that of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, with the key difference being the saturation of the cyclohexene (B86901) ring. This structural modification results in increased chemical stability. HHC exists as two principal diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different binding affinities for cannabinoid receptors and varying psychoactive effects.

This compound is an oxidized metabolite of (9R)-HHC. The introduction of a hydroxyl group at the C-10 position can significantly alter the pharmacological profile of the parent compound, influencing its potency, metabolism, and duration of action. Understanding the synthesis and properties of such metabolites is crucial for drug development, metabolism studies, and forensic analysis.

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

| Property | Value | Reference |

| Formal Name | (6aR,9R,10S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol | [1][2] |

| Synonyms | 10α-hydroxy-9(R)-Hexahydrocannabinol, 10α-hydroxy-9(R)-HHC, 10(S)-hydroxy-9(R)-HHC | [1] |

| CAS Number | 73648-83-6 | [1][2] |

| Molecular Formula | C₂₁H₃₂O₃ | [1][2] |

| Molecular Weight | 332.5 g/mol | [1][2] |

| Purity (as reference standard) | ≥98% | [2] |

| Formulation (as reference standard) | A 1 mg/ml solution in acetonitrile | [2] |

| Solubility (as reference standard) | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml | [1] |

Synthesis Strategies: A General Overview

However, a general synthetic approach can be conceptualized based on the known synthesis of the parent HHC compounds and general organic chemistry principles for hydroxylation.

General Synthesis of Hexahydrocannabinol (HHC) Isomers

The common route to HHC isomers involves a two-step process starting from either cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC).

-

Cyclization of CBD: CBD can be cyclized under acidic conditions to yield a mixture of Δ⁸-THC and Δ⁹-THC.

-

Hydrogenation: The resulting THC mixture is then hydrogenated, typically using a catalyst such as palladium on carbon (Pd/C), to reduce the double bond in the cyclohexene ring, yielding a mixture of (9R)-HHC and (9S)-HHC.

The following diagram illustrates the general workflow for HHC synthesis.

Caption: General synthetic pathway for Hexahydrocannabinol (HHC) isomers.

Potential Strategies for C-10 Hydroxylation

Achieving the stereoselective hydroxylation at the C-10 position of the HHC scaffold presents a significant synthetic challenge. Potential strategies could include:

-

Microbial Transformation/Biocatalysis: Utilizing microorganisms or isolated enzymes (e.g., cytochrome P450s) that can perform regioselective and stereoselective hydroxylations on cannabinoid skeletons. This approach mimics the natural metabolic pathway.[3][4][5][6][7][8][9]

-

Directed C-H Oxidation: Employing advanced synthetic methodologies that allow for the directed oxidation of a specific C-H bond. This would likely require a directing group temporarily installed on the molecule to guide a metal catalyst to the desired position.

-

Multi-step Synthesis from a Functionalized Precursor: A more classical synthetic approach might involve constructing the HHC core from a precursor that already contains the desired hydroxyl group or a functional group that can be converted to a hydroxyl group with the correct stereochemistry.

The following diagram outlines a conceptual workflow for obtaining 10(S)-OH-9(R)-HHC.

Caption: Conceptual workflow for the synthesis of 10(S)-hydroxy-9(R)-HHC.

Characterization Data

Detailed and publicly available NMR and mass spectrometry data specifically for this compound are scarce. The following tables summarize the expected and reported data based on information from suppliers of analytical standards and analysis of related compounds.

Spectroscopic and Chromatographic Data

| Parameter | Description / Expected Value |

| ¹H NMR | Expected signals would include aromatic protons, aliphatic protons of the hexahydrodibenzopyran core, the pentyl side chain, and methyl groups. The chemical shift and coupling constants of the proton at C-10 would be diagnostic. |

| ¹³C NMR | Expected signals would correspond to the 21 carbon atoms in the molecule. The chemical shift of C-10 would be significantly shifted downfield due to the attached hydroxyl group. |

| Mass Spectrometry (MS) | The exact mass would be consistent with the molecular formula C₂₁H₃₂O₃. Fragmentation patterns would likely involve loss of water, cleavage of the pentyl side chain, and retro-Diels-Alder fragmentation of the pyran ring. |

| High-Performance Liquid Chromatography (HPLC) | Retention time would be dependent on the column and mobile phase used. The presence of the additional hydroxyl group would likely decrease the retention time on a reverse-phase column compared to the parent HHC. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization (e.g., with a silylating agent) would likely be required for good chromatographic performance. The mass spectrum of the derivatized compound would show characteristic fragments. |

Putative Biological Activity and Signaling Pathways

The specific biological activity and signaling pathways of this compound have not been extensively studied. However, inferences can be drawn from the known pharmacology of its parent compound, (9R)-HHC, and other cannabinoids.

(9R)-HHC is known to be a potent agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in modulating inflammation and immune responses.

The introduction of a hydroxyl group at the C-10 position may modulate the binding affinity and functional activity of the molecule at these receptors. It is plausible that 10(S)-OH-9(R)-HHC retains activity at CB1 and CB2 receptors, potentially with altered potency and efficacy compared to (9R)-HHC.

The following diagram illustrates the general signaling pathway for cannabinoid receptor activation.

Caption: Putative signaling pathway of 10(S)-OH-9(R)-HHC via cannabinoid receptors.

Conclusion

This compound is a significant metabolite of (9R)-HHC that warrants further investigation to fully elucidate its pharmacological profile. While this guide provides a consolidated overview of its known properties and places its synthesis and characterization within the broader context of cannabinoid chemistry, it also highlights the current gaps in the scientific literature. Specifically, the development of a stereoselective synthesis and the comprehensive characterization of its biological activity are key areas for future research. Such studies will be invaluable for the fields of drug development, toxicology, and forensic science.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Microbiological transformation of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. theplosblog.plos.org [theplosblog.plos.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Pharmacological Profile of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a metabolite of the semi-synthetic cannabinoid Hexahydrocannabinol (HHC). While the parent compound, HHC, has garnered increasing interest, the specific pharmacological characteristics of its metabolites, such as 10(S)-OH-9(R)-HHC, remain largely uninvestigated in publicly available scientific literature. This guide summarizes the existing qualitative data for 10(S)-OH-9(R)-HHC and presents detailed quantitative data for the closely related and more extensively studied parent epimers, 9(R)-HHC and 9(S)-HHC, to provide a comparative context. Furthermore, this document outlines detailed experimental protocols for key assays relevant to the pharmacological characterization of cannabinoids, including radioligand binding and functional assays. Visual diagrams of pertinent signaling pathways and experimental workflows are also provided to facilitate a deeper understanding of the methodologies and biological context.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged in the recreational cannabis market. As a hydrogenated derivative of tetrahydrocannabinol (THC), it exists as a mixture of two diastereomers, 9(R)-HHC and 9(S)-HHC. The pharmacological activity of HHC is primarily attributed to the 9(R)-epimer, which exhibits a higher binding affinity for the cannabinoid receptors CB1 and CB2. Following consumption, HHC is metabolized in the body, leading to the formation of various hydroxylated derivatives. One such metabolite is this compound. Understanding the pharmacological profile of these metabolites is crucial for a complete assessment of the activity, potency, and safety of HHC.

Currently, there is a notable lack of publicly available quantitative data on the receptor binding affinities and functional activities of 10(S)-hydroxy-9(R)-HHC. However, initial in vivo studies have provided some qualitative insights into its biological effects.

Pharmacological Data

This compound: Qualitative Observations

Limited in vivo research in rhesus monkeys has indicated that 10(S)-hydroxy-9(R)-HHC possesses psychotropic activity. Observed effects include drowsiness, hypolocomotion, and occasional partial ptosis and head drop, which are characteristic markers of cannabinoid-like activity in this animal model. These findings suggest that 10(S)-hydroxy-9(R)-HHC likely interacts with the endocannabinoid system, although the specific receptor affinities and functional consequences of this interaction have yet to be elucidated.

Comparative Quantitative Data for 9(R)-HHC and 9(S)-HHC

To provide a framework for understanding the potential pharmacology of 10(S)-OH-9(R)-HHC, the following tables summarize the available quantitative data for its parent compounds, the 9(R) and 9(S) epimers of HHC. This data highlights the stereoselectivity of cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of HHC Epimers

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| 9(R)-HHC | 15 ± 0.8 | 13 ± 0.4 |

| 9(S)-HHC | 176 ± 3.3 | 105 ± 26 |

| Δ⁹-THC (for comparison) | 15 ± 4.4 | 9.1 ± 3.6 |

Data sourced from Wikipedia, which cites a primary research article.[1]

Table 2: Cannabinoid Receptor Functional Activity (EC50) of HHC Epimers

| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |

| 9(R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 |

| 9(S)-HHC | 57 ± 19 | 55 ± 10 |

| Δ⁹-THC (for comparison) | 3.9 ± 0.5 | 2.5 ± 0.7 |

Data sourced from Wikipedia, which cites a primary research article.[1]

Key Signaling Pathways

Cannabinoid receptors, including CB1 and CB2, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, cannabinoid receptors can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

References

In Vitro Activity of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Examination of a Minor Cannabinoid Metabolite

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in both recreational and scientific circles. Produced through the hydrogenation of tetrahydrocannabinol (THC), HHC exists as two primary epimers: (9R)-HHC and (9S)-HHC.[1] The stereochemistry at the C9 position plays a crucial role in the pharmacological activity of these molecules. In vivo, HHC undergoes metabolism, leading to the formation of various hydroxylated and carboxylated derivatives. One such metabolite is 10(S)-hydroxy-9(R)-Hexahydrocannabinol.

While this specific metabolite has been identified and is available as a research standard, a thorough review of the scientific literature reveals a lack of specific studies detailing its in vitro activity, such as binding affinities (Ki) or functional potencies (EC50/IC50) at cannabinoid receptors. However, it has been noted to induce markers of psychotropic activity, including drowsiness and hypolocomotion, in rhesus monkeys.[2][3] To understand the potential pharmacology of 10(S)-hydroxy-9(R)-HHC, it is essential to first examine the well-documented in vitro activity of its parent compounds.

In Vitro Activity of (9R)-HHC and (9S)-HHC

The primary targets for classic cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The in vitro activity of the HHC epimers at these receptors has been characterized through radioligand binding assays and functional assays.

Cannabinoid Receptor Binding Affinities

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The available data consistently demonstrates that the (9R)-HHC epimer has a significantly higher affinity for both CB1 and CB2 receptors compared to the (9S)-HHC epimer. The binding affinity of (9R)-HHC is comparable to that of Δ⁹-THC.[4]

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of HHC Epimers and Δ⁹-THC

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 |

| (9S)-HHC | 176 ± 3.3 | 105 ± 26 |

| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 |

Data compiled from multiple sources.[4]

Functional Activity at Cannabinoid Receptors

Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays, are used to determine the potency (EC50) and efficacy of a compound at a receptor. The EC50 value represents the concentration of a ligand that produces 50% of its maximal effect. Similar to the binding affinity data, (9R)-HHC is a more potent agonist at both CB1 and CB2 receptors than (9S)-HHC. The potency of (9R)-HHC is also comparable to that of Δ⁹-THC.[4]

Table 2: Functional Activity (EC50) of HHC Epimers and Δ⁹-THC

| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |

| (9R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 |

| (9S)-HHC | 57 ± 19 | 55 ± 10 |

| Δ⁹-THC | 3.9 ± 0.5 | 2.5 ± 0.7 |

Data compiled from multiple sources.[4]

Metabolism of Hexahydrocannabinol

The in vitro and in vivo metabolism of HHC is an active area of research. HHC is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several hydroxylated metabolites. The primary sites of hydroxylation are at the C8, C10, and C11 positions of the hexahydrocannabinol structure. These hydroxylated metabolites can be further oxidized to carboxylic acids.[5]

The formation of 10(S)-hydroxy-9(R)-HHC is a result of this metabolic process. The addition of a hydroxyl group can significantly alter the pharmacological profile of a cannabinoid, potentially affecting its binding affinity, potency, and metabolic stability. Without direct experimental data, the precise impact of the 10(S)-hydroxyl group on the activity of the (9R)-HHC scaffold remains speculative.

Caption: Simplified metabolic pathway of (9R)-HHC.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the activity of cannabinoids like HHC and its metabolites.

Cannabinoid Receptor Binding Assay

This assay determines the binding affinity of a test compound to the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]CP-55,940.

-

Test compound (e.g., 10(S)-hydroxy-9(R)-HHC).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Non-specific binding control (e.g., WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a cannabinoid receptor binding assay.

cAMP Functional Assay

This assay measures the ability of a test compound to act as an agonist or antagonist at G-protein coupled receptors like CB1 and CB2 by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Materials:

-

Cells stably co-expressing the human CB1 or CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the test compound concentration.

-

Determine the EC50 value by non-linear regression analysis of the dose-response curve.

Conclusion and Future Directions

The in vitro pharmacological profile of this compound remains to be elucidated through direct experimental investigation. Based on the structure-activity relationships observed for its parent compounds, it is plausible that 10(S)-hydroxy-9(R)-HHC retains some affinity and activity at cannabinoid receptors, although the precise impact of the C10 hydroxyl group is unknown. The psychotropic effects observed in primates suggest that it is centrally active.

Future research should focus on synthesizing and purifying 10(S)-hydroxy-9(R)-HHC and subjecting it to a comprehensive panel of in vitro assays, including cannabinoid receptor binding and functional assays, to determine its Ki and EC50 values. Furthermore, investigating its activity at other potential targets, such as GPR55 or TRP channels, would provide a more complete understanding of its pharmacological profile. Such data is crucial for the scientific community to accurately assess the biological activity and potential therapeutic or toxicological implications of HHC and its metabolites.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Novel 1′,1′-Chain Substituted Hexahydrocannabinols: 9β-Hydroxy-3-(1-hexyl-cyclobut-1-yl)-hexahydrocannabinol (AM2389) a Highly Potent Cannabinoid Receptor 1 (CB1) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

Unveiling 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This whitepaper provides an in-depth technical overview of the discovery and isolation of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a minor oxygenated phytocannabinoid. As the landscape of cannabinoid research continues to expand, a thorough understanding of the identification, purification, and characterization of novel compounds is paramount for the advancement of pharmacological and therapeutic applications. This document details the seminal discovery of 10(S)-OH-9(R)-HHC in Cannabis sativa L., outlines the experimental protocols for its isolation, and discusses its analytical characterization.

Discovery

The first and definitive identification of this compound, also referred to as 10α-hydroxyhexahydrocannabinol in some literature, was reported by Ahmed, Ross, Slade, and their colleagues in a 2015 article published in the journal Phytochemistry.[1][2][3][4] Their work focused on the characterization of minor oxygenated cannabinoids from a high-potency variety of Cannabis sativa L.[1][2][3][4] This discovery was significant as it expanded the known diversity of naturally occurring cannabinoids and introduced a new hydroxylated derivative of hexahydrocannabinol (B1216694) (HHC) for further scientific investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its analytical identification and for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Formal Name | 6aR-6aα,7,8,9α,10β,10aβ-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,10-diol | [5] |

| CAS Number | 73648-83-6 | [5] |

| Molecular Formula | C₂₁H₃₂O₃ | [5] |

| Formula Weight | 332.5 g/mol | [5] |

| Purity | ≥98% (as an analytical reference standard) | [5] |

| Formulation | A 1 mg/ml solution in acetonitrile (B52724) (as an analytical reference standard) | [5] |

Experimental Protocols

Isolation of this compound from Cannabis sativa L.

The following is a detailed methodology for the isolation of 10(S)-hydroxy-9(R)-HHC based on the work of Ahmed et al. (2015). This multi-step process involves extraction, fractionation, and chromatographic separation.

1. Plant Material and Extraction:

-

High-potency Cannabis sativa L. plant material is utilized.

-

The plant material is ground and subjected to extraction with an organic solvent, typically a non-polar solvent like hexane (B92381) or a moderately polar solvent like chloroform, to obtain a crude extract.

2. Fractionation of the Crude Extract:

-

The crude extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel.

-

A stepwise gradient elution is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing cannabinoids.

3. Chromatographic Separation:

-

Fractions enriched with oxygenated cannabinoids are further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

-

Flash C18 Column Chromatography: Further purification is achieved using a flash C18 column with a mobile phase such as 60% aqueous methanol.[1]

-

High-Performance Liquid Chromatography (HPLC): Final isolation of individual compounds is performed using a silica HPLC column with an isocratic mobile phase, for instance, 10% ethyl acetate (B1210297) in n-hexane.[1]

4. Structure Elucidation:

-

The structure of the isolated compound is determined using a suite of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to establish the chemical structure and stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

The following diagram illustrates the general workflow for the isolation of minor cannabinoids from Cannabis sativa L.

Pharmacological Activity and Signaling

While specific pharmacological data for 10(S)-hydroxy-9(R)-HHC is limited, preliminary research and data from structurally related compounds suggest it possesses cannabimimetic properties.[6] It is believed to interact with the cannabinoid receptors CB1 and CB2.[7]

Cannabinoid Receptor Interaction

The endocannabinoid system, primarily through the CB1 and CB2 receptors, mediates the effects of cannabinoids. The binding affinity and functional activity of a cannabinoid at these receptors determine its pharmacological profile.

The following diagram depicts the general signaling pathway of a cannabinoid agonist at a CB1 receptor.

Comparative Receptor Binding Data

To provide context for the potential activity of 10(S)-hydroxy-9(R)-HHC, the following table summarizes the reported binding affinities (Ki) and functional activities (EC50) of the related diastereomers, 9(R)-HHC and 9(S)-HHC, at the CB1 and CB2 receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

| 9(R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 | [8] |

| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | [8] | |

| 9(S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 | [8] |

| CB2 | 105 ± 26 | 55 ± 10 | [8] | |

| Δ⁹-THC | CB1 | 15 ± 4.4 | 3.9 ± 0.5 | [8] |

| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 | [8] |

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

The data indicates that the 9(R) stereoisomer of HHC has a significantly higher affinity and potency at both CB1 and CB2 receptors compared to the 9(S) isomer, with a profile more similar to that of Δ⁹-THC.[8] It is hypothesized that the stereochemistry at the C9 and C10 positions of 10(S)-hydroxy-9(R)-HHC will also play a crucial role in its receptor interaction.

Future Directions

The discovery of this compound opens new avenues for cannabinoid research. Future studies should focus on:

-

Total Synthesis: Development of a stereoselective synthetic route to produce 10(S)-hydroxy-9(R)-HHC and its other stereoisomers in larger quantities for comprehensive pharmacological evaluation.

-

Pharmacological Characterization: Detailed in vitro and in vivo studies to determine the binding affinities, functional activities, and signaling profiles of 10(S)-hydroxy-9(R)-HHC at cannabinoid and other relevant receptors.

-

Pharmacokinetics and Metabolism: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of 10(S)-hydroxy-9(R)-HHC to understand its bioavailability and metabolic fate.

-

Therapeutic Potential: Exploration of the potential therapeutic applications of this novel cannabinoid in areas such as pain management, inflammation, and neurological disorders.

Conclusion

This compound is a minor, naturally occurring oxygenated cannabinoid with a unique chemical structure. Its discovery has been a notable addition to the ever-growing family of phytocannabinoids. The isolation of this compound from Cannabis sativa L. requires a multi-step chromatographic process, and its full pharmacological profile is still under investigation. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other novel cannabinoids. Further research is warranted to fully elucidate its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Minor oxygenated cannabinoids from high potency Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minor oxygenated cannabinoids from high potency Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 1 from Minor oxygenated cannabinoids from high potency Cannabis sativa L. | Semantic Scholar [semanticscholar.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. canapuff.com [canapuff.com]

Physicochemical Properties of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a metabolite of Hexahydrocannabinol (HHC). Due to the emerging interest in HHC and its derivatives, understanding the fundamental characteristics of its metabolites is crucial for research, drug development, and regulatory purposes. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of key physicochemical parameters, and presents a putative signaling pathway based on the current understanding of cannabinoid receptor activation. All quantitative data is summarized in structured tables for ease of comparison, and logical workflows are visualized using Graphviz diagrams.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in both recreational and scientific spheres. As a hydrogenated derivative of tetrahydrocannabinol (THC), it exhibits a complex pharmacological profile. The metabolism of HHC leads to the formation of various hydroxylated derivatives, among which this compound is a notable metabolite. The introduction of a hydroxyl group can significantly alter the parent compound's physicochemical properties, including its solubility, polarity, and ability to interact with biological targets. This guide focuses on the detailed characterization of 10(S)-OH-9(R)-HHC.

Physicochemical Properties

The following tables summarize the available and estimated physicochemical properties of this compound.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₃ | PubChem[1] |

| Molecular Weight | 332.5 g/mol | PubChem[1] |

| XLogP3 | 6.5 | PubChem[1] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

| Solubility in DMF | 20 mg/mL | Cayman Chemical[2] |

| Solubility in DMSO | 20 mg/mL | Cayman Chemical[2] |

| Solubility in Ethanol | 30 mg/mL | Cayman Chemical[2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available (estimated to be similar to other phenolic cannabinoids, ~9-10) | - |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols that can be adapted for this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline 10(S)-OH-9(R)-HHC is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is repeated with a fresh sample, with the temperature increased slowly (1-2 °C per minute) as it approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Figure 1: Experimental workflow for melting point determination.

Determination of Boiling Point

Due to the high molecular weight and potential for thermal degradation, the boiling point of cannabinoids is often determined under reduced pressure.

Methodology: Vacuum Distillation

-

Apparatus: A micro-distillation apparatus equipped with a vacuum pump, a manometer, and a heating mantle is used.

-

Procedure:

-

A small, known quantity of 10(S)-OH-9(R)-HHC is placed in the distillation flask.

-

The system is evacuated to a specific, stable pressure.

-

The sample is heated gradually until it begins to boil.

-

The temperature of the vapor and the pressure are recorded simultaneously.

-

The boiling point at atmospheric pressure can be estimated using a nomograph if the compound is stable at higher temperatures.

-

Figure 2: Experimental workflow for boiling point determination under reduced pressure.

Determination of Acid Dissociation Constant (pKa)

The phenolic hydroxyl group in 10(S)-OH-9(R)-HHC imparts acidic properties. The pKa can be determined using potentiometric titration or UV-Vis spectrophotometry.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of 10(S)-OH-9(R)-HHC of known concentration is prepared in a suitable co-solvent system (e.g., ethanol-water) to ensure solubility.

-

Apparatus: A calibrated pH meter with a combination electrode and an automatic burette are used.

-

Procedure:

-

The solution is placed in a thermostated vessel and stirred continuously.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

-

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Signaling Pathways

This compound, as a derivative of HHC, is expected to interact with the endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs).

Upon binding of an agonist like 10(S)-OH-9(R)-HHC, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (typically Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. Key signaling events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Cannabinoid receptor activation can also lead to the stimulation of the MAPK cascade, which is involved in regulating cell proliferation, differentiation, and survival.

Figure 4: Putative signaling pathway of this compound via cannabinoid receptors.

Conclusion

This technical guide has consolidated the currently available physicochemical data for this compound and provided standardized experimental protocols for the determination of its key properties. While some experimental values are not yet reported in the literature, the outlined methodologies provide a clear path for their empirical determination. The putative signaling pathway illustrates the expected mechanism of action based on its structural similarity to other cannabinoids. Further research is warranted to fully characterize this metabolite and its pharmacological effects. This document serves as a foundational resource for scientists and researchers in the field of cannabinoid chemistry and pharmacology.

References

An In-depth Technical Guide on the Core Mechanism of Action of 10(S)-hydroxy-9(R)-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on the specific mechanism of action of 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC) is publicly available. This guide synthesizes information on its parent compound, Hexahydrocannabinol (HHC), and related cannabinoids to infer its likely pharmacological profile. All quantitative data presented herein pertains to HHC and should be considered as a proxy until specific studies on 10(S)-OH-9(R)-HHC are published.

Introduction

This compound is a prominent metabolite of Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC).[1][2] The formation of 10-OH-HHC occurs in the liver through the action of cytochrome P450 enzymes, which introduce a hydroxyl group at the 10th carbon position.[1][2] This biotransformation is a critical step in the metabolism of HHC.

Early research indicates that 10-OH-HHC possesses cannabimimetic properties, suggesting it interacts with the endocannabinoid system in a manner similar to THC and HHC.[1] The 10(S), 9(R) stereoisomer is believed to be the more pharmacologically active form, exhibiting psychoactive effects.[3] This guide will delve into the presumed mechanism of action of 10(S)-OH-9(R)-HHC, drawing parallels from its parent compound and the broader class of cannabinoids.

Presumed Mechanism of Action

Based on the activity of its parent compound, 10(S)-OH-9(R)-HHC is hypothesized to function as a partial agonist at both the cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors.[3] These G protein-coupled receptors are key components of the endocannabinoid system.

-

CB1 Receptors: Predominantly located in the central nervous system, their activation is associated with the psychoactive effects of cannabinoids.

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, their modulation is linked to anti-inflammatory and immunomodulatory effects.

The interaction of 10(S)-OH-9(R)-HHC with these receptors likely initiates a cascade of intracellular signaling events, leading to its observed physiological effects.

Quantitative Data (Proxy Data from HHC)

As specific binding affinity and functional assay data for 10(S)-OH-9(R)-HHC are not currently available, the following tables summarize the quantitative data for the active (9R)-HHC and less active (9S)-HHC epimers, alongside Delta-9-THC for comparison. This data provides a valuable reference point for predicting the potential receptor interaction profile of its 10-hydroxy metabolite.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |

| 9(R)-HHC | 15 ± 0.8 | 13 ± 0.4 |

| 9(S)-HHC | 176 ± 3.3 | 105 ± 26 |

| Delta-9-THC | 15 ± 4.4 | 9.1 ± 3.6 |

Data sourced from Wikipedia's compilation of research findings.[4]

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)

| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |

| 9(R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 |

| 9(S)-HHC | 57 ± 19 | 55 ± 10 |

| Delta-9-THC | 3.9 ± 0.5 | 2.5 ± 0.7 |

Data sourced from Wikipedia's compilation of research findings.[4]

Signaling Pathways

The agonism of 10(S)-OH-9(R)-HHC at CB1 and CB2 receptors is expected to trigger downstream signaling cascades typical of these G protein-coupled receptors. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: Presumed signaling pathway of 10(S)-OH-9(R)-HHC via CB1/CB2 receptor activation.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of cannabinoids.

Radioligand Displacement Binding Assay for CB1/CB2 Receptors

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound.

1. Membrane Preparation:

-

Culture CHO-K1 cells stably expressing human CB1 or CB2 receptors.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation and resuspend in an appropriate assay buffer.

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the test compound (10(S)-OH-9(R)-HHC).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled cannabinoid agonist.

-

Incubate the plate at 30°C for 60-90 minutes.

3. Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand displacement binding assay.

cAMP Accumulation Functional Assay

This protocol determines the functional activity (EC50) of a test compound as an agonist or antagonist.

1. Cell Culture and Plating:

-

Culture HEK293 cells expressing human CB1 or CB2 receptors.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (10(S)-OH-9(R)-HHC) to the wells.

-

Stimulate the cells with forskolin (B1673556) to induce adenylyl cyclase activity and cAMP production.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

3. Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in each well using a competitive immunoassay kit (e.g., HTRF, ELISA).

4. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) from the curve.

Conclusion and Future Directions

While direct experimental evidence is pending, the available information strongly suggests that this compound acts as a partial agonist at CB1 and CB2 receptors, initiating a G protein-mediated signaling cascade that inhibits adenylyl cyclase and reduces intracellular cAMP levels. The quantitative pharmacological profile of its parent compound, 9(R)-HHC, provides a valuable framework for predicting its potency and efficacy.

Future research should focus on obtaining definitive quantitative data for 10(S)-OH-9(R)-HHC through rigorous radioligand binding and functional assays. Further investigation into its downstream signaling effects beyond cAMP modulation and its in vivo pharmacological profile will be crucial for a comprehensive understanding of this novel cannabinoid metabolite.

References

Toxicology of Hexahydrocannabinol and its Derivatives: A Review of the Current Landscape

Disclaimer: This technical guide addresses the toxicology of Hexahydrocannabinol (B1216694) (HHC) and its primary epimers, (9R)-HHC and (9S)-HHC. It is important to note that a comprehensive search of the scientific literature revealed a significant lack of specific toxicological studies on 10(S)-hydroxy-9(R)-Hexahydrocannabinol. Therefore, the following information is presented as the most relevant available data for researchers, scientists, and drug development professionals interested in the toxicological profile of HHC and its derivatives.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC) in various markets.[1][2][3][4][5] HHC is typically synthesized from cannabidiol (B1668261) (CBD) and exists as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC.[6] The (9R)-HHC epimer is considered to be the more psychoactive of the two.[1][6] As with other cannabinoids, HHC undergoes metabolism in the body, leading to the formation of various hydroxylated and carboxylated derivatives. Among these potential metabolites is this compound. However, the toxicological properties of this specific metabolite have not been extensively studied. This guide provides a comprehensive overview of the available toxicological data for the parent compound, HHC, and its primary epimers.

Quantitative Toxicological Data

The available quantitative data on the toxicology of HHC is limited. Most studies have focused on in vitro assays and acute toxicity in animal models.

| Test Substance | Assay | Cell Line / Animal Model | Endpoint | Result | Reference |

| (R/S)-HHC | Cytotoxicity | Human Lung Fibroblasts | IC50 | > 10 µM | [7] |

| (R/S)-HHC | Cytotoxicity | Plated Human Hepatocytes | - | No cytotoxicity observed | [7] |

| HHC (1:1 mixture of 9R and 9S) | Acute Oral Toxicity (OECD 423) | Wistar Rats | Estimated Lethal Dose | 1000 mg/kg | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections describe the experimental protocols used in the key studies cited.

In Vitro Cytotoxicity Assays

A study by Collins et al. (2022) assessed the cytotoxic potential of a 1:1 mixture of (R/S)-HHC.[2]

Cell Lines:

-

Human Lung Fibroblasts

-

Plated Human Hepatocytes

Methodology:

-

Cell Culture: The cell lines were cultured under standard conditions.

-

Compound Exposure: Cells were exposed to varying concentrations of the HHC mixture.

-

Cytotoxicity Assessment: The viability of the cells was determined using a relevant assay (e.g., MTT, LDH).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for the human lung fibroblasts. For the human hepatocytes, the absence of cytotoxicity was noted.

Figure 1: General workflow for in vitro cytotoxicity testing of HHC.

Acute Oral Toxicity Study in Wistar Rats

A study conducted by Šíchová et al. investigated the acute oral toxicity of a 1:1 mixture of (9R)-HHC and (9S)-HHC in Wistar rats following the OECD 423 guideline.[1][4]

Animal Model:

Methodology:

-

Dosing: A single dose of the HHC mixture was administered via intragastric gavage.[1][4] The study used doses of 300 mg/kg and 2000 mg/kg.[1]

-

Observation: The animals were observed for clinical signs of toxicity and mortality for a period of 14 days.[1]

-

Endpoint: The estimated lethal dose was determined based on the observed mortality.[1][4] The study classified HHC as a Category 4 substance.[1][4]

Signaling Pathways

The psychoactive effects of cannabinoids are primarily mediated through their interaction with the cannabinoid receptors, CB1 and CB2. While the specific signaling pathways involved in the toxicology of this compound are unknown, a general understanding of cannabinoid receptor signaling provides a relevant framework.

Figure 2: Simplified cannabinoid receptor 1 (CB1) signaling pathway.

Discussion and Future Directions

The current body of scientific literature lacks specific toxicological data for this compound. The available information on the parent compound, HHC, suggests a toxicological profile that warrants further investigation. The in vitro studies indicate potential for cytotoxicity at high concentrations, and the acute oral toxicity in rats suggests moderate toxicity.

Future research should prioritize the following:

-

Synthesis and Purification: Development of methods for the synthesis and purification of this compound to enable toxicological testing.

-

In Vitro Toxicology: Comprehensive in vitro studies to assess the cytotoxicity, genotoxicity, and potential for adverse effects on various cell types.

-

In Vivo Toxicology: Acute and sub-chronic toxicity studies in animal models to determine the LD50, identify target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Pharmacokinetics and Metabolism: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its fate in the body.

-

Signaling Pathway Analysis: Elucidation of the specific signaling pathways affected by this metabolite to understand its mechanism of action and potential for adverse effects.

References

- 1. academic.oup.com [academic.oup.com]

- 2. euda.europa.eu [euda.europa.eu]

- 3. Psychoactive effects to be expected following consumption of products containing hexahydrocannabinol (HHC) - BfR [bfr.bund.de]

- 4. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. researchgate.net [researchgate.net]

The In Vivo Metabolic Journey of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in the scientific community and the public domain. As a hydrogenated derivative of tetrahydrocannabinol (THC), it exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities. Understanding the in vivo metabolic fate of HHC and its metabolites is crucial for assessing its pharmacological and toxicological profile, as well as for developing reliable analytical methods for its detection. This technical guide provides an in-depth overview of the current scientific understanding of the in vivo metabolism of HHC, with a specific focus on the putative metabolic pathway of one of its hydroxylated metabolites, 10(S)-hydroxy-9(R)-Hexahydrocannabinol. While direct in vivo studies on the metabolic fate of 10(S)-hydroxy-9(R)-HHC are not extensively documented, its metabolic pathway can be inferred from the established principles of cannabinoid biotransformation.

Core Metabolic Pathways of Hexahydrocannabinol (HHC)

The in vivo metabolism of HHC, much like that of THC, is a complex process primarily occurring in the liver. It involves two main phases of biotransformation.

Phase I Metabolism: This phase involves the chemical modification of the HHC molecule, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The primary goal of Phase I metabolism is to introduce or expose functional groups, such as hydroxyl (-OH) groups, which increases the water solubility of the compound and prepares it for Phase II metabolism. For HHC, the main Phase I reactions are:

-

Hydroxylation: The addition of a hydroxyl group to the HHC molecule is a key metabolic step. The most common sites for hydroxylation are the C11 position (forming 11-OH-HHC), the C8 position (forming 8-OH-HHC), and various positions on the pentyl side chain.[1][2][3] The formation of 10-hydroxy-HHC is also a documented metabolic route.[4][5]

-

Oxidation: Following hydroxylation, further oxidation can occur. For instance, the primary alcohol group at the C11 position in 11-OH-HHC can be further oxidized to a carboxylic acid, forming 11-nor-9-carboxy-HHC (HHC-COOH).[5][6] Similarly, it is proposed that 10-hydroxy-HHC can be oxidized to 10-carboxy-HHC.[4][7]

Phase II Metabolism: In this phase, the modified HHC metabolites from Phase I are conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion from the body. The most common conjugation reaction for cannabinoid metabolites is:

-

Glucuronidation: An enzyme called UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the hydroxyl groups of the HHC metabolites.[3][6] This process results in the formation of highly water-soluble glucuronide conjugates that can be readily eliminated through urine and feces.

Putative Metabolic Fate of this compound

Based on the general principles of cannabinoid metabolism, the in vivo metabolic fate of 10(S)-hydroxy-9(R)-HHC, itself a Phase I metabolite of (9R)-HHC, is likely to involve further oxidation and subsequent conjugation.

The following diagram illustrates the proposed metabolic pathway:

Caption: Proposed metabolic pathway of 10(S)-hydroxy-9(R)-HHC.

Quantitative Data on HHC Metabolites

The following table summarizes the available quantitative data on the concentrations of HHC and its major metabolites in various biological matrices. It is important to note that these values can vary significantly depending on the dose, route of administration, and individual metabolic differences.

| Analyte | Matrix | Concentration Range | Reference |

| (9R)-HHC | Plasma | [8] | |

| (9S)-HHC | Plasma | [8] | |

| (9R)-OH-HHC | Plasma | 0.2 - 1.8 ng/mL (inhalation) | [8] |

| 0.3 - 1.4 ng/mL (ingestion) | [8] | ||

| (9S)-OH-HHC | Plasma | Not detected (inhalation) | [8] |

| 0.1 - 0.7 ng/mL (ingestion) | [8] | ||

| (9R)-COOH-HHC | Plasma | 0.6 - 8.7 ng/mL (inhalation) | [8] |

| 0.8 - 17 ng/mL (ingestion) | [8] | ||

| (9S)-COOH-HHC | Plasma | Not detected (inhalation) | [8] |

| 0.2 - 0.4 ng/mL (ingestion) | [8] | ||

| 11-nor-9(R)-carboxy-HHC | Blood | Most abundant metabolite | [9] |

| 8(R)OH-9(R) HHC | Urine | Most prevalent metabolite | [9] |

Experimental Protocols

A comprehensive understanding of the metabolic fate of a compound relies on robust experimental methodologies. The following section details a typical experimental workflow for in vivo studies of cannabinoid metabolism.

Caption: A typical experimental workflow for in vivo cannabinoid metabolism studies.

Key Methodological Details

-

Animal Models: Wistar rats are commonly used animal models for pharmacokinetic and metabolism studies of cannabinoids due to their well-characterized physiology and metabolic pathways that are often comparable to humans.[10]

-

Administration: The route of administration significantly impacts the bioavailability and metabolic profile of cannabinoids. Common routes include intragastric gavage (oral), intravenous injection, and inhalation.[8][10]

-

Sample Collection: Blood, urine, and feces are collected at various time points after administration to track the absorption, distribution, metabolism, and excretion of the compound and its metabolites.

-

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used to isolate cannabinoids from the biological matrix.

-

Enzymatic Hydrolysis: To analyze glucuronidated metabolites, samples are often treated with β-glucuronidase to cleave the glucuronic acid moiety, releasing the free metabolite for detection.[1]

-

-

Analytical Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification and identification of cannabinoids and their metabolites in biological samples due to its high sensitivity and selectivity.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used, often requiring derivatization of the analytes to increase their volatility. It is particularly useful for structural elucidation.

-

Conclusion

The in vivo metabolic fate of this compound, while not directly elucidated in dedicated studies, can be confidently predicted based on the established metabolic pathways of its parent compound, HHC, and other cannabinoids. The primary metabolic transformations are expected to involve further oxidation to a carboxylic acid metabolite and conjugation with glucuronic acid to facilitate excretion. This technical guide provides a comprehensive overview of the current knowledge, presenting available quantitative data and detailed experimental methodologies to aid researchers and drug development professionals in this evolving field. Further targeted research is warranted to definitively characterize the pharmacokinetics and metabolic profile of specific HHC metabolites like 10(S)-hydroxy-9(R)-HHC, which will be critical for a complete understanding of the biological effects of this class of semi-synthetic cannabinoids.

References

- 1. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10-OH-HHC: The New HHC? | 420 Green Road [420greenroad.com]

- 5. Discover the little-known metabolites of HHC - CBDOO.co.uk [cbdoo.fr]

- 6. researchgate.net [researchgate.net]

- 7. pure-extract-cbd.com [pure-extract-cbd.com]

- 8. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. canatura.com [canatura.com]

Receptor Binding Affinity of 10(S)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has garnered significant interest within the scientific community due to its structural similarity to tetrahydrocannabinol (THC) and its presence in cannabis. The hydrogenation of the double bond in the cyclohexene (B86901) ring of THC results in the formation of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological profiles. The metabolism of these compounds leads to various hydroxylated derivatives, among which 10(S)-hydroxy-9(R)-Hexahydrocannabinol is a notable metabolite. This technical guide provides a comprehensive overview of the current understanding of the receptor binding affinity of 10(S)-hydroxy-9(R)-HHC, contextualized by the data available for its parent compounds.

While direct quantitative receptor binding affinity data for this compound at the primary cannabinoid receptors, CB1 and CB2, are not extensively available in peer-reviewed literature, early pharmacological studies provide valuable qualitative insights into its bioactivity. A seminal 1980 study by Mechoulam and colleagues, which investigated the stereochemical requirements for cannabinoid activity, reported that 10(S)-hydroxy-9(R)-HHC induces drowsiness, hypolocomotion, and occasional partial ptosis and head drop in rhesus monkeys[1]. These effects are characteristic markers of psychotropic activity and strongly suggest an interaction with cannabinoid receptors.

This guide will summarize the available qualitative data for 10(S)-hydroxy-9(R)-HHC, present the quantitative binding data for the parent HHC diastereomers for comparative analysis, detail the experimental protocols for determining cannabinoid receptor binding affinity, and illustrate the relevant signaling pathways.

Quantitative Data on Parent Compounds

To provide a framework for understanding the potential receptor affinity of 10(S)-hydroxy-9(R)-HHC, the following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) for the parent diastereomers, (9R)-HHC and (9S)-HHC, at the CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of HHC Diastereomers

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 |

| (9S)-HHC | 176 ± 3.3 | 105 ± 26 |

Table 2: Cannabinoid Receptor Functional Potencies (EC50) of HHC Diastereomers

| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |

| (9R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 |

| (9S)-HHC | 57 ± 19 | 55 ± 10 |

Experimental Protocols

The determination of cannabinoid receptor binding affinity is crucial for characterizing the pharmacological profile of compounds like 10(S)-hydroxy-9(R)-HHC. The following are detailed methodologies for key experiments commonly employed in this field.

Radioligand Binding Assay

This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound, which is a measure of its binding affinity.

Materials and Reagents:

-

Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).

-

Radiolabeled ligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).

-

Test compound (e.g., 10(S)-hydroxy-9(R)-HHC).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Conclusion

While direct quantitative binding data for this compound remains to be fully elucidated in the public domain, qualitative evidence strongly supports its activity at cannabinoid receptors. The provided data on the parent HHC diastereomers offer a valuable comparative baseline, highlighting the importance of stereochemistry in receptor interaction. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate the pharmacology of this and other novel cannabinoids. Future research focusing on the comprehensive receptor binding and functional activity profiling of HHC metabolites is essential for a complete understanding of their therapeutic potential and physiological effects.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 10(S)-hydroxy-9(R)-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. Understanding its metabolism is crucial for pharmacokinetic studies, drug development, and forensic toxicology. One of its potential metabolites is 10(S)-hydroxy-9(R)-Hexahydrocannabinol (10(S)-OH-9(R)-HHC), a hydroxylated form of the 9(R)-HHC diastereomer. The development of robust and reliable analytical methods for the detection and quantification of this specific metabolite is essential for advancing research in this area.

This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for cannabinoid analysis. While specific validated methods for this particular isomer are not widely published, the following protocols are based on established methods for the analysis of HHC and its other hydroxylated metabolites. An analytical reference standard for this compound is commercially available, which is a prerequisite for method development and validation.[1]

Analytical Methods Overview

The primary methods for the analysis of HHC and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and the ability to analyze thermally labile compounds without derivatization.

Key Analytical Steps:

-

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) and removal of interfering substances.

-

Chromatographic Separation: Separation of the target analyte from other compounds in the sample.

-

Mass Spectrometric Detection: Ionization of the analyte and detection of specific precursor and product ions for identification and quantification.

Quantitative Data Summary

Currently, there is a lack of published, specific quantitative data for the analytical method of this compound. However, data from studies on other HHC metabolites, particularly other hydroxylated isomers, can provide an expected range of performance for a developed method. The table below summarizes quantitative data for related HHC metabolites from various studies.

| Analyte | Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Reference |

| (9R)-HHC & (9S)-HHC | GC-MS | Serum/Plasma | 0.25 | 0.15 | [3][4] |

| 11-OH-9R-HHC | LC-MS/MS | Blood | 0.2 | - | [5] |

| R/S-HHC-OH | LC-MS/MS | Urine | 10 µg/L (approx. 10 ng/mL) | - | [6] |

It is crucial to note that these values are for related compounds and a specific validation for 10(S)-hydroxy-9(R)-HHC would be required to establish its own performance metrics.

Experimental Protocols

The following are detailed protocols that can be adapted for the analysis of this compound.

Protocol 1: LC-MS/MS Analysis of 10(S)-hydroxy-9(R)-HHC in Human Plasma

This protocol is adapted from established methods for HHC and its metabolites in blood/plasma.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., 10(S)-hydroxy-9(R)-HHC-d3, if available, or another deuterated cannabinoid metabolite).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm) is a suitable choice for separating cannabinoids.[6]

-

Mobile Phase A: Water with 0.1% formic acid.[6]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

-

Gradient Elution:

-

Start at 40% B, hold for 0.5 min.

-

Linear gradient to 95% B over 5 min.

-

Hold at 95% B for 2 min.

-

Return to 40% B in 0.1 min.

-

Hold at 40% B for 2.4 min for column re-equilibration.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: Based on data for general HHC-OH, the following transitions are proposed for method development.[6] These will need to be optimized for the specific instrument.

-

Precursor Ion (Q1): m/z 333.3

-

Product Ion 1 (Q3): m/z 193.1 (Quantifier)

-

Product Ion 2 (Q3): m/z 123.1 (Qualifier)

-

-

Collision Energy: This will need to be optimized for each transition on the specific instrument used. A starting point could be 20-40 eV.

3. Data Analysis

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Protocol 2: GC-MS Analysis of 10(S)-hydroxy-9(R)-HHC in Human Urine

This protocol requires derivatization to make the analyte volatile for GC analysis.

1. Sample Preparation: Hydrolysis and Liquid-Liquid Extraction

-

To 1 mL of urine, add 100 µL of a suitable internal standard (e.g., 10(S)-hydroxy-9(R)-HHC-d3).

-

For hydrolysis of glucuronide conjugates, add 100 µL of β-glucuronidase from E. coli and incubate at 37°C for 2 hours.

-

Add 500 µL of 1 M NaOH to adjust the pH to >12.

-

Perform a liquid-liquid extraction by adding 3 mL of a hexane:ethyl acetate (B1210297) (9:1, v/v) mixture.

-

Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Repeat the extraction step and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

Cool to room temperature before injection.

3. GC-MS Conditions

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 100°C, hold for 1 min.

-

Ramp to 280°C at 20°C/min.

-

Hold at 280°C for 5 min.

-

-

Injection Mode: Splitless, with an injection volume of 1 µL.

-

Injector Temperature: 250°C.

-

MS System: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: For initial identification, a full scan from m/z 50 to 550 can be used. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed. The expected molecular ion for the TMS derivative would be m/z 404.3 (M+). Characteristic fragment ions would need to be determined from the analysis of the reference standard.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS sample preparation workflow.

Logical Relationship of Analytical Steps

Caption: Core analytical method relationships.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for researchers, scientists, and drug development professionals aiming to detect and quantify this compound. While a fully validated method for this specific metabolite is not yet widely available in the literature, the presented methodologies, based on established practices for similar HHC metabolites, provide a robust framework for method development. The commercial availability of a certified reference standard is a key enabler for this work. Successful implementation will require optimization of the chromatographic and mass spectrometric parameters for the specific instrumentation used, followed by a thorough method validation to determine performance characteristics such as linearity, accuracy, precision, limit of detection, and limit of quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]